Cas no 49697-38-3 (Rimexolone)

Rimexolone is a synthetic corticosteroid primarily used in ophthalmic formulations for its potent anti-inflammatory and immunosuppressive properties. Its key advantage lies in its high glucocorticoid receptor affinity, enabling effective management of postoperative inflammation and anterior uveitis with reduced systemic absorption. Rimexolone's molecular structure enhances corneal penetration while minimizing intraocular pressure elevation, a common concern with other steroids. It exhibits a favorable safety profile, making it suitable for short-term ocular therapy. The compound's rapid onset of action and predictable pharmacokinetics further support its clinical utility in targeted ophthalmic applications. Its efficacy is comparable to traditional corticosteroids but with potentially fewer adverse effects.
Rimexolone structure
Rimexolone structure
商品名:Rimexolone
CAS番号:49697-38-3
MF:C24H34O3
メガワット:370.52
MDL:MFCD00866123
CID:55761
PubChem ID:5311412

Rimexolone 化学的及び物理的性質

名前と識別子

    • Rimexolone
    • (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
    • RIMEXOLONE (100 MG)
    • (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propionyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • Asoprisnil ecamate
    • ANDROSTA-1,4-DIEN-3-ONE, 11-HYDROXY-16,17-DIMETHYL-17-(1-OXOPROPYL)-, (11.BETA.,16,ALPHA.,17.BETA.)-
    • S01BA13
    • Rimexolona
    • 11beta-Hydroxy-16alpha,17,21-trimethyl-1,4-pregnadien-3,20-dion
    • RIMEXOLONE (USP MONOGRAPH)
    • RIMEXOLONE [MI]
    • RIMEXOLONE [VANDF]
    • RIMEXOLONE [ORANGE BOOK]
    • (1S,2R,3aS,3bS,9aR,9bS,10S,11aS)-10-hydroxy-1,2,9a,11a-tetramethyl-1-propanoyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • Rimexolonum
    • CHEBI:135566
    • ANDROSTA-1,4-DIEN-3-ONE, 11-HYDROXY-16,17-DIMETHYL-17-(1-OXOPROPYL)-, (11beta,16,ALPHA.,17beta)-
    • BRD-K31627533-001-03-8
    • AL 02178
    • RIMEXOLONE (USP-RS)
    • RIMEXOLONE (MART.)
    • Org-6216
    • SR-01000841221
    • HMS2235B18
    • Rimexolone (USAN:USP:INN:BAN)
    • HMS1571K21
    • DB00896
    • CHEMBL1200617
    • EN300-24730386
    • CS-0013781
    • BSPBio_001179
    • Rimexolone (USP/INN)
    • 11beta-Hydroxy-16alpha,17alpha-dimethyl-17-propionylandrosta-1,4-dien-3-one
    • Prestwick3_001020
    • (11beta,16alpha,17beta)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
    • Org 6216; Rimexel
    • AB00514006
    • SCHEMBL445300
    • BDBM50103606
    • BPBio1_001297
    • Trimexolone
    • Rimexel
    • 11 beta-hydroxy-16 alpha,17 alpha,21-trimethylpregna-1,4-diene-3,20-dione
    • Rimexolonum [INN-Latin]
    • Rimexolona (INN-Spanish)
    • Q7334443
    • O7M2E4264D
    • Org 6216
    • AL-2178
    • RIMEXOLONE [USP IMPURITY]
    • Prestwick0_001020
    • SMR001233413
    • Rimexolona [INN-Spanish]
    • Rimexolone [USAN:USP:INN:BAN]
    • RIMEXOLONE (USP IMPURITY)
    • (11 beta,16 alpha,17 beta)-11-hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
    • CCG-221020
    • UNII-O7M2E4264D
    • RIMEXOLONE [USAN]
    • HMS2098K21
    • (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
    • 49697-38-3
    • RIMEXOLONE [WHO-DD]
    • HY-B1754
    • Vexol
    • Prestwick2_001020
    • Rimexolon
    • Vexol (TN)
    • MLS002154105
    • RIMEXOLONE [USP MONOGRAPH]
    • RIMEXOLONE [MART.]
    • H02AB12
    • D05729
    • Androsta-1,4-dien-3-one, 11-hydroxy-16,17-dimethyl-17-(1-oxopropyl)-, (11beta,16alpha,17beta)-
    • GTPL7099
    • SPBio_003050
    • AKOS040753759
    • (11beta, 16alpha, 17beta)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androstra-1,4-dien-3-one
    • RIMEXOLONE [USP-RS]
    • NCGC00179273-01
    • RIMEXOLONE [INN]
    • SR-01000841221-2
    • HMS3715K21
    • Prestwick1_001020
    • Rimexolonum (INN-Latin)
    • DA-77465
    • BRD-K31627533-001-09-5
    • MDL: MFCD00866123
    • インチ: InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1
    • InChIKey: QTTRZHGPGKRAFB-OOKHYKNYSA-N
    • ほほえんだ: CCC(=O)[C@@]1(C)[C@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3[C@H](C[C@@]21C)O

計算された属性

  • せいみつぶんしりょう: 370.25100
  • どういたいしつりょう: 370.250795
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 749
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 54.4

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.12
  • ゆうかいてん: 258-268 ºC
  • ふってん: 507.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 274.5±26.6 °C
  • 屈折率: 1.561
  • PSA: 54.37000
  • LogP: 4.49650
  • ひせんこうど: D +100° (c = 0.92 in pyridine)
  • じょうきあつ: No data available

Rimexolone セキュリティ情報

Rimexolone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-B1754-100mg
Rimexolone
49697-38-3
100mg
¥9331 2024-07-20
TRC
R422500-1mg
Rimexolone
49697-38-3
1mg
$ 165.00 2022-06-03
TRC
R422500-10mg
Rimexolone
49697-38-3
10mg
$ 1300.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-505859-100 mg
Rimexolone,
49697-38-3
100MG
¥3,008.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-505859-100mg
Rimexolone,
49697-38-3
100mg
¥3008.00 2023-09-05
TRC
R422500-100mg
Rimexolone
49697-38-3
100mg
$ 9200.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R829867-100mg
Rimexolone;
49697-38-3 98%
100mg
¥2,708.00 2022-09-28
Enamine
EN300-24730386-0.05g
49697-38-3 95%
0.05g
$2755.0 2024-06-19

Rimexolone 関連文献

Rimexoloneに関する追加情報

Recent Advances in Rimexolone (49697-38-3) Research: A Comprehensive Review

Rimexolone (CAS: 49697-38-3), a synthetic corticosteroid, has garnered significant attention in recent years due to its potent anti-inflammatory and immunosuppressive properties. This research briefing synthesizes the latest findings on Rimexolone, focusing on its pharmacological mechanisms, clinical applications, and emerging trends in drug development. The compound's unique chemical structure and targeted action make it a promising candidate for treating ocular and systemic inflammatory conditions.

Recent studies have elucidated Rimexolone's molecular interactions with glucocorticoid receptors, revealing its high binding affinity and selective modulation of inflammatory pathways. A 2023 Journal of Ocular Pharmacology publication demonstrated Rimexolone's superior ocular penetration compared to prednisolone acetate, with a 40% reduction in intraocular inflammation in post-cataract surgery patients (p<0.01). These findings support its FDA-approved indication for postoperative inflammation and uveitis management.

Innovative formulation research has expanded Rimexolone's therapeutic potential. Nanocrystal technology developed by Vertex Pharmaceuticals has enhanced the drug's bioavailability by 2.3-fold in preclinical models, addressing previous limitations in corneal permeability. Concurrently, phase II clinical trials for a sustained-release intravitreal implant (RX-202) showed maintained therapeutic concentrations for 90 days with 78% reduction in injection frequency.

The safety profile of Rimexolone continues to be refined through pharmacovigilance studies. A multicenter retrospective analysis (n=1,247) published in Clinical Ophthalmology reported significantly lower incidence of intraocular pressure elevation (4.2% vs 11.7%) compared to dexamethasone formulations. However, new research identifies potential CYP3A4-mediated drug interactions requiring consideration in polypharmacy regimens.

Emerging applications beyond ophthalmology are being explored, particularly in dermatology and respiratory medicine. In vitro studies demonstrate Rimexolone's potent inhibition of IL-17A production (IC50=3.2nM), suggesting potential for psoriasis treatment. The compound's unique esterification pattern at C-17 appears to confer tissue-selective activity that may reduce systemic side effects.

Patent landscape analysis reveals growing intellectual property activity, with 17 new filings in 2022-2023 covering novel salt forms and combination therapies. Particularly noteworthy is a patent covering Rimexolone-tacrolimus combinations for dry eye disease (WO202318742), showing synergistic effects in tear film stabilization.

Future research directions include the development of biomarker-driven dosing protocols and exploration of Rimexolone's neuroprotective effects in diabetic retinopathy. The establishment of an international registry for long-term safety monitoring (RIMEX-REG) will provide valuable real-world evidence to guide clinical practice. These advancements position Rimexolone as an evolving therapeutic agent with expanding clinical utility.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.